1,3-Diphenylazulene is a polycyclic aromatic hydrocarbon that belongs to the azulene family. Azulenes are characterized by their unique structure, which consists of a fused bicyclic system that includes a five-membered ring and a seven-membered ring. The compound exhibits interesting optical and electronic properties, making it an area of interest in materials science and organic chemistry.
1,3-Diphenylazulene can be synthesized through various chemical methods, including coupling reactions and cyclization processes. The compound is studied for its potential applications in organic electronics, photonics, and as a dye due to its vibrant color and stability under certain conditions.
1,3-Diphenylazulene is classified as a polycyclic aromatic hydrocarbon (PAH) and more specifically as an azulene derivative. Its molecular formula is C19H16, and it has a molar mass of 240.34 g/mol. The compound's structure contributes to its distinctive physical and chemical properties.
The synthesis of 1,3-diphenylazulene typically involves several steps:
For instance, one reported method starts with 4,7-dibromoazulene, which undergoes Sonogashira coupling with phenyl acetylene to yield 1,3-diphenylazulene in good yields .
The technical details of the synthesis involve controlling reaction conditions such as temperature, pressure, and the choice of solvents to optimize yields and purity. For example, thermal dealkoxycarboxylation can be used to facilitate the formation of the final product from intermediate compounds .
The molecular structure of 1,3-diphenylazulene features:
1,3-Diphenylazulene can participate in various chemical reactions typical for aromatic compounds:
The reactivity of 1,3-diphenylazulene is influenced by its electronic structure, which can be modified through substitution patterns on the phenyl rings or by altering reaction conditions .
The mechanism of action for 1,3-diphenylazulene primarily involves its interactions with light and other chemicals:
Research indicates that the absorption spectra show distinct peaks associated with electronic transitions within the molecule, which are critical for applications in organic electronics .
Relevant data from studies indicate that the compound maintains stability under certain conditions while exhibiting interesting photophysical properties .
1,3-Diphenylazulene finds applications in various scientific fields:
Research continues into expanding the applications of this compound through modifications and combinations with other materials .
The development of azulene core synthesis spans over a century, beginning with pioneering work on sesquiterpene-derived blue chromophores. The foundational breakthrough came in 1926 when Ruzicka established the correct structure of guaiazulene, followed by Pfau and Plattner's first total synthesis of azulene in 1936 starting from 2,3,5,6,7,8-hexahydroazulen-4(1H)-one (Hückel's ketone). This ketone remains a cornerstone in azulene chemistry, accessible through aldol condensation of cyclodecan-1,6-dione under basic conditions [1].
Hückel's early approach (1933) involved ozonization of [1-8]octahydronaphthalene to obtain the key cyclodecanedione precursor. Plattner later improved aromatization using carbon disulfide with Mo-Ni catalysts for dehydrogenation. These methods established azulene's non-benzenoid aromatic character, contrasting sharply with its isomer naphthalene. Azulene exhibits monoaxial symmetry (Cₛ point group) and distinct electronic properties, including a significant dipole moment (1.08 D) arising from its tropylium cation-cyclopentadienyl anion resonance structure [1] [2].
Table 1: Historical Milestones in Azulene Core Synthesis
Year | Researchers | Key Achievement | Starting Material | Yield |
---|---|---|---|---|
1926 | Ruzicka | Structural elucidation of guaiazulene | Natural isolates (chamomile, yarrow) | - |
1933 | Hückel | Synthesis of Hückel's ketone (2,3,5,6,7,8-hexahydroazulen-4(1H)-one) | [1-8]Octahydronaphthalene via ozonolysis | Low |
1936 | Pfau & Plattner | First total synthesis of azulene | Hückel's ketone | <20% |
1939 | Pfau & Plattner | Azulene synthesis from indane/ethyl diazoacetate | Indane derivatives | Moderate |
1950s | Hafner | Zincke aldehyde-cyclopentadiene condensation | Pyridinium salts | >70% |
The 1950s witnessed transformative advances through Klaus Hafner's development of the Zincke aldehyde method. This approach leveraged pyridinium salts reacted with N-methylaniline to form Zincke iminium intermediates, which upon hydrolysis yielded glutaconic aldehyde derivatives. Condensation with cyclopentadiene under basic conditions (e.g., sodium ethoxide) afforded azulene in >70% yield via vinylogous aminopentafulvene intermediates. This method represented a quantum leap in efficiency and scalability compared to earlier routes [1] [2].
Contemporary synthesis of 1,3-diphenylazulene derivatives relies heavily on transition metal-catalyzed cross-coupling strategies, enabling precise introduction of aryl groups at positions 1 and 3. Suzuki-Miyaura coupling stands as the most versatile method, where 1,3-dibromoazulene or 1,3-ditriflate azulene derivatives serve as pivotal electrophilic partners. Typical reaction conditions employ Pd(PPh₃)₄ (5 mol%) with aqueous K₂CO₃ in toluene/ethanol mixtures at 80–90°C, achieving 60–85% yields for symmetric and unsymmetric diarylazulenes [1] [8].
Direct arylation represents a more atom-economical alternative, circumventing pre-functionalization of both coupling partners. For instance, azulene undergoes palladium-catalyzed C–H arylation at C1 and C3 positions when treated with aryl iodides in the presence of Pd(OAc)₂ (10 mol%), P(t-Bu)₃·HBF₄ (15 mol%), and Cs₂CO₃ in DMA at 120°C. The reaction proceeds through electrophilic palladation, favored by the relatively high electron density at C1 and C3 (HOMO coefficients: C1=0.28, C3=0.24). This method efficiently installs phenyl, p-tolyl, and p-methoxyphenyl groups with regioselectivity >20:1 for 1,3-diarylation over monoarylation [1] [8].
Table 2: Cross-Coupling Protocols for 1,3-Diarylazulene Synthesis
Method | Azulene Substrate | Aryl Source | Catalyst System | Conditions | Yield Range |
---|---|---|---|---|---|
Suzuki-Miyaura | 1,3-Dibromoazulene | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH, 80°C | 60–85% |
Direct C–H Arylation | Azulene | Aryl iodides | Pd(OAc)₂/P(t-Bu)₃·HBF₄, Cs₂CO₃ | DMA, 120°C | 45–75% |
Stille Coupling | 1,3-Diiodoazulene | Tributylphenyltin | Pd₂(dba)₃/AsPh₃ | Toluene, reflux | 50–70% |
Claisen-Schmidt | 1-Formylazulene | Acetophenone derivatives | KOH | Ethanol, RT | 55–80% |
Claisen-Schmidt condensation offers a complementary route to α,β-unsaturated ketone-bridged 1,3-diphenylazulene derivatives. Treatment of 1-formylazulene with acetophenone derivatives in ethanolic KOH at room temperature yields (E)-1,3-diphenylprop-2-en-1-one analogs. NMR characterization (J = 15.2 Hz for vinyl protons) confirms the trans-configuration, while IR spectra show distinctive C=O stretches at 1643 cm⁻¹. This method tolerates electron-donating and electron-withdrawing substituents on both azulene and phenyl rings, providing modular access to polarized π-systems [8].
The inherent asymmetry of azulene creates distinct reactivity patterns at C1 versus C3, despite their apparent symmetry. Electrophilic aromatic substitution (EAS) demonstrates clear regioselectivity: Friedel-Crafts acylation with acetyl chloride/AlCl₃ occurs predominantly at C1 (80:20 C1:C3 ratio) due to greater electron density at C1 (NICS(0) = -9.5) compared to C3 (NICS(0) = -8.2). This preference is further amplified with bulkier electrophiles; tert-butylation with t-BuCl/AlCl₃ achieves >95% C1 selectivity [1] [10].
Directed ortho-metalation overrides inherent electronic biases. Introducing a 2-(dimethylaminomethyl)phenyl (DAM) directing group at C1 enables selective C3 functionalization via iridium-catalyzed C–H borylation. Using [Ir(OMe)(COD)]₂ (3 mol%) with dtbpy (4,4'-di-tert-butylbipyridine) and bis(pinacolato)diboron (B₂pin₂) in cyclohexane at 80°C, C3-borylated intermediates form quantitatively. Subsequent oxidation or cross-coupling installs hydroxyl, aryl, or halogen functionalities exclusively at C3 [10].
Table 3: Regioselective Functionalization at C1 and C3
Reaction Type | Conditions | Position | Regioselectivity | Key Controlling Factor |
---|---|---|---|---|
Friedel-Crafts Acylation | Ac₂O, AlCl₃, CH₂Cl₂, 0°C | C1 | 80:20 (C1:C3) | Higher electron density at C1 |
Directed C–H Borylation | [Ir(OMe)(COD)]₂/dtbpy, B₂pin₂, cyclohexane | C3 | >98% C3-selectivity | Proximity to directing group at C1 |
Vilsmeier-Haack Formylation | POCl₃/DMF, 25°C | C1 | 90:10 (C1:C3) | Lower steric hindrance at C1 |
Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | C1 and C3 | Simultaneous | Enhanced reactivity of 1,3-dihaloazulenes |
Steric effects dominate in nucleophilic additions: Lithium phenylacetylide adds preferentially to C3 of 1-phenylazulene-3-carbaldehyde due to reduced steric crowding compared to the C1 isomer. Computational analysis (DFT at B3LYP/6-31G* level) reveals a 2.8 kcal/mol lower activation barrier for C3 attack, consistent with experimental 85:15 C3:C1 selectivity. Similar steric discrimination governs Grignard additions and reductions of carbonyl groups at these positions [8] [10].
Scholl oxidation enables π-extension of 1,3-diphenylazulene derivatives through intramolecular dehydrogenative coupling. Treatment of 1,3-bis(2-naphthyl)azulene with DDQ (2.2 equiv) and methanesulfonic acid (10 equiv) in CH₂Cl₂ at 0°C induces cyclization to dibenzo[a,f]azulene with 72% yield. The reaction proceeds via a radical cation mechanism, where DDQ generates an aryl radical cation that attacks the ortho-position of the adjacent naphthyl group. The reaction tolerates methyl and methoxy substituents but fails with electron-withdrawing groups [4] [7].
Table 4: Scholl Cyclization Outcomes in Azulene Series
Substrate | Oxidant System | Product | Yield | Key Observation |
---|---|---|---|---|
1,3-Bis(2-naphthyl)azulene | DDQ/MeSO₃H | Dibenzo[a,f]azulene | 72% | Selective fusion at peri-positions |
1-(o-Biphenyl)-3-phenylazulene | FeCl₃ (anhydrous) | Benzo[5]azulene | 68% | Monocyclization preferred |
1,3-Bis(3,4-dimethoxyphenyl)azulene | MoCl₅, nitrobenzene | Tetracyclic quinone | 41% | Demethoxylation accompanies cyclization |
2-Azulenyl-1-naphthoate | PIFA/BF₃–Et₂O | Angular pentacyclic system | 55% | Regioselective C2–C3' bond formation |
Metal chloride-mediated cyclizations offer complementary pathways. Anhydrous FeCl₃ (5 equiv) in refluxing nitromethane converts 1-(o-biphenyl)-3-phenylazulene into benzo[5]azulene via selective C–C bond formation between the biphenyl ortho-carbon and azulene C4a position. This reaction demonstrates the influence of azulene dipole: cyclization occurs exclusively on the electron-rich five-membered ring. Conversely, MoCl₅ induces unexpected demethoxylation during cyclization of 1,3-bis(3,4-dimethoxyphenyl)azulene, yielding tetracyclic quinones rather than extended azulenes [4] [7].
Recent advances leverage surface-assisted Scholl reactions under ultrahigh vacuum. Sublimation of 1,3-di(1-naphthyl)azulene onto Au(111) at 300°C produces planar tetraazuleno[5,6,7-bcde:5',6',7'-fgh]perylene structures. Scanning tunneling microscopy confirms near-quantitative cyclization without catalysts, attributed to substrate confinement effects and electron transfer from gold. This method achieves fusion angles incompatible with solution-phase chemistry, opening avenues for non-planar nanographenes with azulene cores [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1